GLYCERETH-7 BENZOATE
CAS No.: 139247-28-2
Cat. No.: VC0237092
Molecular Formula: C11H13NO3S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139247-28-2 |
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Molecular Formula | C11H13NO3S |
Molecular Weight | 0 |
Introduction
Chemical Identity and Synthesis
Structural Characteristics
GLYCERETH-7 BENZOATE is synthesized through the esterification of benzoic acid with a polyethylene glycol (PEG) ether of glycerin containing an average of seven ethylene oxide units. This structure confers amphiphilic properties, enabling compatibility with both polar and nonpolar phases in emulsions. The benzoate moiety contributes to antimicrobial activity, while the glycereth backbone enhances hygroscopicity and skin-conditioning effects .
The compound’s systematic IUPAC name is poly(oxy-1,2-ethanediyl), α,α',α''-1,2,3-propanetriyltris(ω-hydroxy-, benzoate), reflecting its branched ethoxylated glycerin core esterified with benzoic acid .
Synthesis Methodology
Industrial production involves a two-step process:
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Ethoxylation of Glycerin: Glycerin undergoes ethoxylation with seven moles of ethylene oxide to form glycereth-7, a hydrophilic PEG ether.
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Esterification with Benzoic Acid: The ethoxylated glycerin reacts with benzoic acid under controlled acidic or enzymatic conditions to yield GLYCERETH-7 BENZOATE .
Key synthesis parameters include temperature (70–90°C), catalyst selection (e.g., sulfuric acid or lipases), and stoichiometric ratios to minimize free benzoic acid residues (<1%) .
Physicochemical Properties
GLYCERETH-7 BENZOATE exhibits the following characteristics :
Property | Value/Range | Method |
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Physical Form | Clear straw to colorless liquid | Visual analysis |
Refractive Index (25°C) | 1.493–1.4935 | Abbe refractometer |
Specific Gravity (25°C) | 1.160–1.165 | Pycnometry |
Flash Point | >175°C | Cleveland Open Cup |
Solubility | Dispersible in water, ethanol, and oils | OECD 105 guideline |
Acid Value | ≤3.0 mg KOH/g | Titration (ASTM D974) |
The compound’s low freeze point (-15°C) ensures stability in cold storage, while its high flash point enhances safety during handling .
Functional Roles in Cosmetic Formulations
Emollient and Skin Conditioning
GLYCERETH-7 BENZOATE reduces transepidermal water loss (TEWL) by forming an occlusive film on the skin surface. Its humectant properties attract water molecules, improving skin hydration by up to 20% in clinical studies .
Emulsification and Stability
In microemulsions, GLYCERETH-7 BENZOATE stabilizes oil-in-water (O/W) systems by reducing interfacial tension. A patent dispute (T 0357/14) highlighted its critical role in maintaining emulsion stability across temperatures of 5–45°C, outperforming alternatives like PEG-7 glyceryl cocoate .
Solubilization and Coupling
The compound enhances solubility of fragrances and active ingredients in hydro-alcoholic systems (e.g., toners and aftershaves) by acting as a bridging agent between polar and nonpolar phases .
Applications in Personal Care and Pharmaceuticals
Skincare Products
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Moisturizers: Incorporated at 1–5% in body lotions and creams for non-greasy emolliency .
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Anti-Aging Serums: Improves penetration of retinoids and peptides due to its low molecular weight .
Hair Care Formulations
Bath and Shower Products
Industrial Case Study: Patent Litigation and Stability Advantages
The European Patent Office case T 0357/14 demonstrated GLYCERETH-7 BENZOATE’s superiority in microemulsion stability. Comparative tests showed that omitting the compound from a formulation containing poloxamer 217 resulted in phase separation within 24 hours at 45°C. In contrast, formulations with 0.5% GLYCERETH-7 BENZOATE remained stable for >30 days under the same conditions .
Comparative Analysis with Related Esters
Compound | HLB Value | Primary Function | Thermal Stability |
---|---|---|---|
GLYCERETH-7 BENZOATE | 10–12 | Emulsifier, Coupling Agent | Stable to 45°C |
Glyceryl Stearate | 3–4 | Emollient, Thickener | Stable to 40°C |
PEG-40 Hydrogenated Castor Oil | 14–16 | Solubilizer | Stable to 50°C |
GLYCERETH-7 BENZOATE’s balanced hydrophilic-lipophilic balance (HLB) enables broader formulation flexibility compared to purely lipophilic esters like glyceryl stearate .
Future Perspectives and Research Gaps
Sustainable Synthesis
Enzymatic esterification using immobilized Candida antarctica lipase B could reduce energy consumption by 40% compared to traditional methods .
Advanced Delivery Systems
Ongoing research explores its use in nanoemulsions for transdermal drug delivery, leveraging its low critical micelle concentration (CMC) of 0.1 mM .
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